molecular formula C13H22N4O4S B3849766 N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B3849766
M. Wt: 330.41 g/mol
InChI Key: JBJXPLUBCQAAAD-UHFFFAOYSA-N
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Description

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, an oxan-2-ylsulfanyl moiety, and a pyrrolidine-2-carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as hydrazinolysis, thiolation, and amide bond formation. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticonvulsant and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
  • 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide

Uniqueness

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c14-17-13(20)9(7-22-11-3-1-2-6-21-11)16-12(19)8-4-5-10(18)15-8/h8-9,11H,1-7,14H2,(H,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJXPLUBCQAAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)NN)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 2
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 3
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 4
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 6
N-[1-hydrazinyl-3-(oxan-2-ylsulfanyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

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